Cas no 6389-60-2 (N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine)

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine is a tertiary amine compound featuring both phenyl and pyridinyl functional groups. Its molecular structure, combining aromatic and heterocyclic moieties, makes it a versatile intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential as a ligand in coordination chemistry due to its nitrogen donor sites, enabling applications in catalysis and metal complexation. Its dual functionality allows for selective modifications, facilitating the development of biologically active derivatives. The compound's stability under standard conditions and solubility in common organic solvents further enhance its utility in laboratory and industrial settings. Proper handling and storage are recommended to maintain its integrity.
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine structure
6389-60-2 structure
Product Name:N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine
CAS No:6389-60-2
MF:C14H17ClN2
MW:248.751182317734
MDL:MFCD01691568
CID:504520
PubChem ID:201618
Update Time:2025-11-02

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanamine,N-(2-phenylethyl)-, hydrochloride (1:1)
    • PHENETHYL-PYRIDIN-3-YLMETHYL-AMINE HYDROCHLORIDE
    • 3-((Phenethylamino)methyl)pyridine hydrochloride
    • AC1L46TM
    • AG-B-42737
    • BB_SC-8176
    • BS-28
    • CTK5J6260
    • Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
    • 6389-60-2
    • SMR000516156
    • (2-phenylethyl)(3-pyridinylmethyl)amine hydrochloride
    • DTXSID60213513
    • AKOS015844230
    • 2-phenyl-N-(pyridin-3-ylmethyl)ethanamine hydrochloride
    • 2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
    • CHEMBL1466966
    • N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine hydrochloride
    • 2-phenyl-N-(pyridin-3-ylmethyl)ethanaminehydrochloride
    • MFCD01691568
    • MLS001209140
    • N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine
    • MDL: MFCD01691568
    • Inchi: 1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H
    • InChI Key: WTROJZJURULLHY-UHFFFAOYSA-N
    • SMILES: Cl.N(CC1C=NC=CC=1)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 248.10821
  • Monoisotopic Mass: 248.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • PSA: 24.92

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine Security Information

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Additional information on N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine

Comprehensive Guide to N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine (CAS 6389-60-2): Properties, Applications, and Market Insights

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine (CAS 6389-60-2) is a specialized organic compound featuring a unique molecular structure that combines phenyl and pyridine moieties. This amine derivative has garnered significant attention in pharmaceutical research and material science due to its versatile chemical properties. The compound's systematic name reflects its structural characteristics: an N-substituted phenethylamine core with a pyridinylmethyl substituent, making it valuable for various synthetic applications.

The growing interest in N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine correlates with current research trends in heterocyclic compound development and drug intermediate synthesis. Scientists frequently search for information about its synthesis methods, purification techniques, and potential as a building block for bioactive molecules. Recent publications highlight its relevance in developing novel CNS-active compounds and ligands for catalytic systems.

From a chemical perspective, N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine demonstrates interesting physicochemical properties. The compound typically appears as a light yellow to amber liquid at room temperature, with moderate solubility in common organic solvents. Its dual aromatic system (phenyl and pyridine rings) contributes to unique electronic characteristics that influence its reactivity patterns. Researchers particularly value its hydrogen bonding capacity and metal coordination potential, which make it useful in designing complex molecular architectures.

The applications of N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine span multiple scientific domains. In medicinal chemistry, it serves as a key intermediate for developing potential neurologically active compounds. The pharmaceutical industry explores its derivatives for their receptor binding properties and blood-brain barrier permeability. Material scientists utilize this compound in creating functionalized polymers and coordination complexes with tailored electronic properties. These diverse applications contribute to steady market demand, with global suppliers offering the compound in various purity grades.

Quality control aspects of N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine involve rigorous analytical verification. Standard characterization methods include HPLC analysis, GC-MS profiling, and NMR spectroscopy. Reputable manufacturers provide comprehensive certificates of analysis detailing purity levels and impurity profiles. Storage recommendations typically suggest keeping the compound in amber glass containers under inert atmosphere to maintain stability, with optimal conditions at 2-8°C for long-term preservation.

The commercial landscape for N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine reflects its niche but growing importance. While not a bulk commodity chemical, it occupies a strategic position in the fine chemicals market. Current pricing trends show moderate fluctuations based on raw material availability and synthesis complexity. The compound's market dynamics connect to broader trends in custom synthesis services and research chemical supplies, with increasing demand from academic institutions and pharmaceutical R&D departments.

Environmental and handling considerations for N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment (gloves, goggles, lab coat) is recommended during handling. Disposal should comply with local regulations for organic amine compounds, with particular attention to avoiding environmental release. These precautions align with the chemical industry's growing emphasis on green chemistry principles and sustainable research practices.

Future research directions for N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine derivatives appear promising. Emerging studies explore their potential in catalysis applications, particularly in asymmetric synthesis. The compound's structural features make it an interesting candidate for developing molecular sensors and functional materials with responsive properties. These developments align with current scientific priorities in smart material design and targeted drug delivery systems, suggesting sustained interest in this chemical class.

For researchers sourcing N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine, several technical considerations merit attention. Batch-to-batch consistency, documented synthetic routes, and comprehensive analytical data represent key quality indicators. The compound's shelf life and stability under various conditions constitute frequent inquiries from end users. These practical aspects underscore the importance of partnering with reliable suppliers who can provide technical support and custom synthesis options for specialized research needs.

The scientific literature surrounding N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)amine continues to expand, reflecting its utility in cutting-edge research. Recent patent filings reveal innovative applications in medicinal chemistry and material science, while academic publications detail novel synthetic methodologies. This growing body of knowledge positions the compound as a valuable tool for researchers exploring structure-activity relationships and molecular design principles across multiple disciplines.

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